

Spectroscopic Profile of 9-Acridinecarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 9-Acridinecarboxaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **9-acridinecarboxaldehyde**, a key building block in the synthesis of various bioactive compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with experimental protocols and a visualization of its photochemical behavior.

Chemical Structure and Properties

- IUPAC Name: acridine-9-carbaldehyde
- Synonyms: 9-Formylacridine, 9-Acridinealdehyde
- Molecular Formula: $C_{14}H_9NO$ [\[1\]](#)
- Molecular Weight: 207.23 g/mol [\[1\]](#)
- Appearance: Yellow crystalline solid

Spectroscopic Data

The following tables summarize the key spectroscopic data for **9-acridinecarboxaldehyde**. Due to the limited availability of fully assigned experimental data in the public domain, typical

and estimated values based on related acridine derivatives and general spectroscopic principles are provided for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl_3 (typical) Standard: Tetramethylsilane (TMS)

Table 1: ^1H NMR Spectroscopic Data (Estimated)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10.2	Singlet	Aldehyde proton (CHO)
~8.3 - 8.5	Multiplet	Aromatic protons
~7.6 - 8.0	Multiplet	Aromatic protons

Table 2: ^{13}C NMR Spectroscopic Data (Partially Referenced)

A ^{13}C NMR spectrum for **9-acridinecarboxaldehyde** is cataloged in the SpectraBase database.^[1] The following are typical chemical shifts for the carbon atoms in the acridine ring system and the aldehyde group.

Chemical Shift (δ , ppm)	Assignment
~193	Carbonyl carbon (CHO)
~149	Quaternary carbons (C4a, C10a)
~140	Quaternary carbon (C9)
~120 - 135	Aromatic carbons (CH)

Infrared (IR) Spectroscopy

Sample Preparation: KBr pellet or Nujol mull

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1690	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1480	Medium	Aromatic C=C ring stretch
~750	Strong	Aromatic C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra of **9-acridinecarboxaldehyde** have been recorded in various solvents.^[2] The absorption maxima are influenced by the solvent polarity.

Table 4: UV-Vis Absorption Maxima in Different Solvents

Solvent	Absorption Maxima (λ_{max} , nm)
Water	~250, ~360, ~380
Methanol	~250, ~365, ~385
Isopropanol	~250, ~365, ~385
Acetonitrile	~250, ~360, ~380
Acetone	~255, ~370, ~390

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **9-acridinecarboxaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of **9-acridinecarboxaldehyde** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.

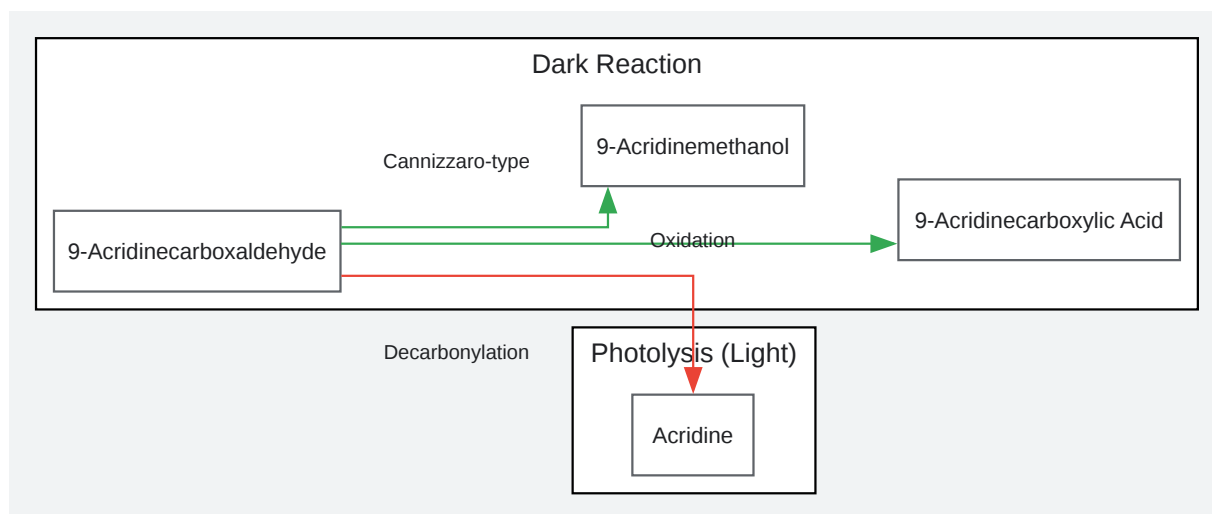
- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **9-acridinecarboxaldehyde** in the desired spectroscopic grade solvent (e.g., methanol).
 - Dilute the stock solution to a concentration that results in an absorbance of approximately 1 arbitrary unit at the wavelength of maximum absorption (λ_{max}).
- Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a matched quartz cuvette with the sample solution.
 - Scan a wavelength range of approximately 200-600 nm.
- Data Processing: The resulting spectrum plots absorbance versus wavelength (nm).

Photochemical Pathway

9-Acridinecarboxaldehyde undergoes transformation in both dark and light conditions. In the dark, it can oxidize to 9-acridinecarboxylic acid or undergo a Cannizzaro-type reaction to form both 9-acridinecarboxylic acid and 9-acridinemethanol.[3] Upon exposure to light (photolysis), it can decarbonylate to form acridine.[3]

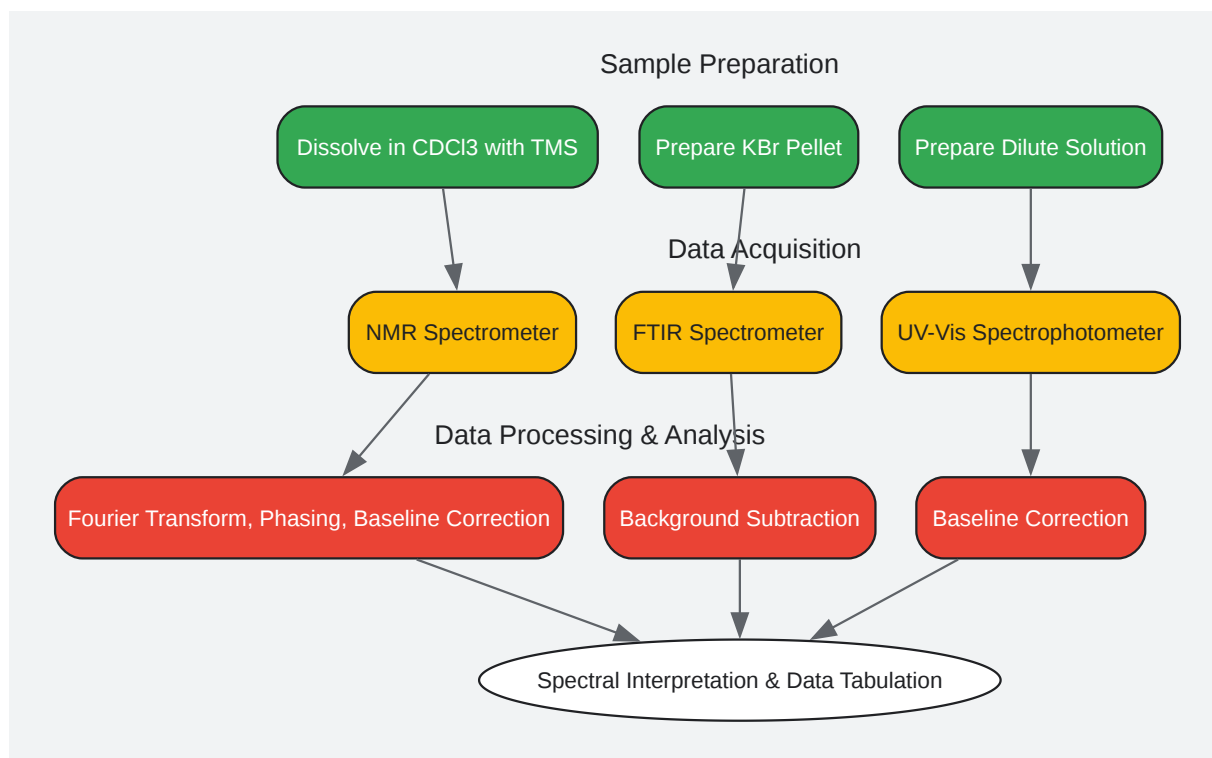


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Caption: Reaction pathways of **9-acridinecarboxaldehyde** in dark and light conditions.

Experimental Workflow

The general workflow for the spectroscopic analysis of **9-acridinecarboxaldehyde** is outlined below.



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Caption: General workflow for spectroscopic analysis.

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